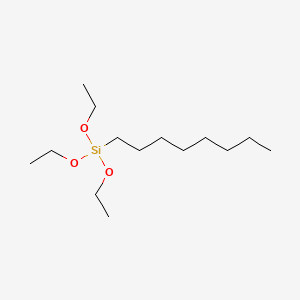

Triethoxyoctylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Surface Modification

Due to its unique chemical structure with an octyl group (hydrophobic) bonded to silicon (can react with metal oxides) and three ethoxy groups (hydrolysable), triethoxy(octyl)silane is a versatile agent for surface modification. Researchers employ it to create hydrophobic layers on various substrates like glass, metals, and ceramics []. This modification process alters the surface properties, influencing factors like adhesion, wettability, and corrosion resistance [].

For instance, a study used triethoxy(octyl)silane to create a hydrophobic coating on glass microfluidic chips, enhancing their performance in microfluidic separations [].

Silane Coupling Agent

Triethoxy(octyl)silane functions as a coupling agent, forming a bridge between organic and inorganic materials. The ethoxy groups react with water or surface hydroxyl groups, forming silanol (Si-OH) bonds. These silanol groups then condense with the silicon or metal oxide surfaces, creating a strong covalent bond []. The octyl group, on the other hand, can interact with organic materials through van der Waals forces or hydrophobic interactions [].

This ability to connect organic and inorganic materials makes triethoxy(octyl)silane valuable in applications like creating reinforced composites, modifying electrodes for biosensors, and improving adhesion between dissimilar materials [, ].

Preparation of Silica Materials

Triethoxy(octyl)silane serves as a precursor for the synthesis of silica materials with tailored properties. The hydrolysis and condensation of the ethoxy groups under controlled conditions lead to the formation of silica networks. The octyl group can influence the structure and porosity of the resulting silica material [].

Researchers utilize triethoxy(octyl)silane to prepare mesoporous silica nanoparticles with specific pore sizes and functionalities, finding applications in drug delivery, catalysis, and separation science [].

Triethoxyoctylsilane is an organosilicon compound with the chemical formula C₁₄H₃₂O₃Si. It is classified as a triethoxy silane, characterized by three ethoxy groups attached to an octyl chain. This compound appears as a colorless, transparent liquid with a boiling point of approximately 224.4 °C and a density of 0.88 g/cm³ . Triethoxyoctylsilane is notable for its ability to form silanol groups upon hydrolysis, which can react with various substrates to enhance surface properties.

Triethoxyoctylsilane undergoes hydrolysis when exposed to moisture, resulting in the formation of octylsilanetriol and ethanol. The reaction can be summarized as follows:

The half-life for this hydrolysis is approximately 0.3 to 0.6 hours at pH 7 and 25 °C . In an alkaline environment, the hydrolysis reaction is accelerated, leading to the formation of hydroxyl groups that bond with substrates, enhancing their hydrophobic properties .

Triethoxyoctylsilane can be synthesized through several methods:

- Direct Alkylation: Reacting octyl chloride with triethoxy silane in the presence of a base.

- Hydrolysis and Condensation: Starting from octyltriethoxysilane and allowing it to undergo controlled hydrolysis to yield triethoxyoctylsilane.

- Silane Modification: Modifying existing silanes through reactions with alcohols under acidic or basic conditions.

These methods allow for the production of triethoxyoctylsilane in various purities and quantities suitable for different applications .

Triethoxyoctylsilane has diverse applications across various industries:

- Surface Treatment: Used as a hydrophobing agent for inorganic surfaces such as concrete and glass, enhancing water repellency.

- Coatings: Incorporated into paints and coatings to improve durability against moisture and chemical exposure.

- Adhesives and Sealants: Enhances adhesion properties by promoting compatibility between organic polymers and inorganic fillers.

- Construction Materials: Utilized in permeable concrete formulations to improve water resistance and structural integrity .

Interaction studies have shown that triethoxyoctylsilane can effectively bond with various substrates through its silanol groups formed during hydrolysis. This bonding enhances surface properties such as hydrophobicity and adhesion strength. The compound's ability to penetrate deeply into porous materials like concrete makes it particularly effective in construction applications . Additionally, studies indicate that the presence of triethoxyoctylsilane can modify the surface energy of treated materials, improving their performance in harsh environments .

Several compounds share structural similarities with triethoxyoctylsilane, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Triethoxydecylsilane | C₁₈H₃₈O₃Si | Longer alkyl chain; used for similar hydrophobic applications. |

| Trimethoxyoctylsilane | C₁₄H₃₄O₃Si | Similar reactivity but with different hydrolysis products. |

| Octyldimethylchlorosilane | C₁₄H₃₁ClOSi | Used primarily for surface modification; reacts differently in moisture. |

Triethoxyoctylsilane stands out due to its unique combination of properties that enhance water repellency while maintaining compatibility with organic polymers. Its rapid hydrolysis rate allows for effective bonding in various applications, making it particularly valuable in construction and coatings industries .

Triethoxyoctylsilane represents a critical component within the broader framework of organosilane chemistry, functioning as a specialized hydrophobization agent that bridges organic and inorganic materials through its unique molecular architecture [1] . This compound exemplifies the sophisticated engineering possible within alkoxysilane chemistry, where precise molecular design enables targeted material modification capabilities [3] [4].

Relation to Other Alkoxysilanes

Alkoxysilane Family Classification

Triethoxyoctylsilane occupies a distinct position within the alkoxysilane family, which encompasses a diverse range of compounds characterized by their silicon-oxygen-carbon linkages [5] [6]. The alkoxysilane family can be systematically classified based on several structural parameters that directly influence their chemical behavior and applications [7] [8].

| Alkoxysilane Type | General Formula | Characteristics | TEOS Classification |

|---|---|---|---|

| Methoxy silanes | R-Si(OCH₃)₃ | Fast hydrolysis, high reactivity | No |

| Ethoxy silanes | R-Si(OC₂H₅)₃ | Slower hydrolysis, eco-friendly (ethanol byproduct) | Yes (ethoxy groups) |

| Dialkoxy silanes | R₂-Si(OR)₂ | Good stability after hydrolysis, straight-chain structures | No |

| Trialkoxy silanes | R-Si(OR)₃ | High reactivity with high crosslinking density | Yes (triethoxy configuration) |

| Tetraalkoxysilanes | Si(OR)₄ | Only alkoxy groups, no organic functionality | No |

Within this classification system, triethoxyoctylsilane is specifically categorized as both an ethoxy silane and a trialkoxy silane, positioning it within a subset that exhibits moderate hydrolysis rates while maintaining environmental compatibility through ethanol byproduct formation [9] [6]. This dual classification is significant because it combines the stability advantages of ethoxy groups with the high reactivity potential of trialkoxy configurations [10] [11].

Hydrolyzable Group Characteristics

The triethoxy functionality of triethoxyoctylsilane exhibits distinct hydrolysis kinetics compared to other alkoxysilane variants [12] [13]. Research has demonstrated that ethoxy groups hydrolyze more slowly than methoxy groups, providing extended working times in formulations while maintaining chemical stability during storage [11] [14]. This characteristic is particularly advantageous in industrial applications where controlled hydrolysis rates are essential for proper surface treatment and coating formation [15] [16].

The hydrolysis mechanism proceeds through a sequential process where water molecules attack the silicon-oxygen bonds, ultimately producing ethanol and reactive silanol groups [17] [18]. Studies have shown that triethoxyoctylsilane undergoes rapid aqueous hydrolysis with a half-life of approximately 0.3 to 0.6 hours at pH 7 and 25°C [19] [17], generating octylsilanetriol and ethanol as primary products [20] [21].

Alkyl Chain Length Effects

The octyl chain length in triethoxyoctylsilane represents an optimized balance between hydrophobic effectiveness and practical application requirements [22] [23]. Research on alkyl chain length effects has revealed that surface silanization efficiency follows predictable patterns based on molecular dimensions and steric interactions [24] [25].

Molecular dynamics simulations have demonstrated that octyl chains provide sufficient length for effective hydrophobic surface modification while maintaining reasonable volatility for application processes [26] [27]. The eight-carbon chain length positions triethoxyoctylsilane in a performance range where water contact angles can reach 150-170°, indicating superhydrophobic characteristics [28] [29].

Comparison with Alternative Silane Coupling Agents

Functional Group Analysis

Triethoxyoctylsilane differs fundamentally from other silane coupling agents through its purely hydrophobic alkyl functionality, contrasting with the reactive organic groups found in amino, epoxy, vinyl, and methacryloxy silanes [11] [30]. This distinction places it in a specialized category focused on surface energy modification rather than chemical crosslinking or adhesion promotion [31] [14].

| Silane Coupling Agent | CAS Number | Molecular Formula | Functional Group | Primary Application | Water Contact Angle | Hydrolysis Rate |

|---|---|---|---|---|---|---|

| Triethoxyoctylsilane (TEOS) | 2943-75-1 | C₁₄H₃₂O₃Si | Octyl (alkyl) | Hydrophobization, water repellency | 150-170° | Moderate |

| Aminopropyltriethoxysilane (APTES) | 919-30-2 | C₉H₂₃NO₃Si | Amino | Adhesion promotion, surface functionalization | Hydrophilic | Moderate |

| Methacryloxypropyltrimethoxysilane (MEMO) | 2530-85-0 | C₁₀H₂₀O₅Si | Methacryloxy | Unsaturated polyester composites | Moderate | Fast |

| Vinyltriethoxysilane (VTES) | 78-08-0 | C₈H₁₈O₃Si | Vinyl | Crosslinking agent, PEX manufacture | Moderate | Moderate |

| Mercaptopropyltrimethoxysilane (MPTMS) | 4420-74-0 | C₆H₁₆O₃SSi | Mercapto (thiol) | Rubber reinforcement, metal bonding | Moderate | Fast |

| Glycidoxypropyltrimethoxysilane (GPTMS) | 2530-83-8 | C₉H₂₀O₅Si | Epoxy (glycidoxy) | Epoxy resin coupling | Moderate | Fast |

Performance Differentiation

The performance characteristics of triethoxyoctylsilane distinguish it from alternative coupling agents through several key parameters [14] [32]. While amino-functional silanes like APTES provide enhanced adhesion and biocompatibility for surface functionalization applications [33] [34], triethoxyoctylsilane excels in applications requiring maximum water repellency and minimal surface energy [28] [35].

Comparative studies have shown that aminopropyltriethoxysilane (APTES) exhibits completely different surface modification behavior, creating hydrophilic surfaces suitable for protein immobilization and cell culture applications [36] [37]. In contrast, triethoxyoctylsilane produces surfaces with contact angles exceeding 150°, making it ideal for waterproofing and anti-fouling applications [29] [23].

Methacryloxypropyltrimethoxysilane (MEMO) represents another distinct approach, providing copolymerizable functionality for incorporation into polymer networks [38] [39]. This compound enables chemical crosslinking between inorganic fillers and organic matrices, while triethoxyoctylsilane focuses purely on surface energy modification without direct chemical participation in polymerization reactions [40] [41].

Application Domain Specificity

The application domains for triethoxyoctylsilane reflect its specialized hydrophobization capabilities compared to the broader functional scope of other silane coupling agents [42] [43]. While multifunctional silanes like vinyltriethoxysilane serve as both coupling agents and crosslinking agents in moisture-curable polymers [44] [45], triethoxyoctylsilane maintains a focused role in surface treatment applications [4] [46].

Research has demonstrated that silane coupling agents can be categorized by their primary mechanisms of action [47] [48]. Triethoxyoctylsilane operates primarily through physical surface modification, creating a hydrophobic monolayer that alters wetting characteristics without participating in chemical crosslinking reactions [49] [50]. This contrasts with reactive silanes that form covalent bonds with polymer matrices or participate in polymerization processes [30] [51].

Structure-Property-Function Relationships

Molecular Architecture Impact

The molecular architecture of triethoxyoctylsilane demonstrates sophisticated structure-property relationships that directly influence its functional capabilities [52] [53]. The combination of a linear octyl chain with triethoxy hydrolyzable groups creates a molecule optimized for specific surface modification applications [24] [54].

| Structural Feature | Property Impact | Function Relationship | Performance Advantage |

|---|---|---|---|

| Octyl Chain Length (C8) | Enhanced hydrophobicity and low surface energy | Water contact angle 150-170°, repellency properties | Superior water repellency compared to shorter chains |

| Triethoxy Groups | Moderate hydrolysis rate, eco-friendly byproduct | Forms silanol groups for surface bonding | Environmental compatibility over chlorosilanes |

| Medium Chain Alkyl | Optimal balance of reactivity and stability | Penetration depth and coating uniformity | Optimal penetration without excessive volatility |

| Silicon-Carbon Bond | Strong covalent bonding to inorganic surfaces | Durable organic-inorganic interface | Long-term durability of treated surfaces |

| Ethoxy vs Methoxy | Slower hydrolysis, better stability in formulations | Extended working time, reduced shelf-life issues | Better formulation stability than methoxy analogs |

| Alkyl vs Functional Groups | Hydrophobic behavior vs reactive functionality | Surface modification vs chemical reactivity | Specific property enhancement for applications |

Chain Length Optimization

The octyl chain length represents an optimized parameter within the alkyl silane series, providing maximum hydrophobic effectiveness while maintaining practical application characteristics [22] [25]. Studies on alkyl chain length effects have revealed that surface alkyl concentration decreases linearly with increasing chain length, following the relationship: α = 4.1149 - 0.394L, where L represents the molecular length [22].

Research using molecular dynamics simulations has shown that octyl chains adopt organized structures on surface interfaces, with tilt angles and packing arrangements that maximize hydrophobic interactions [24] [26]. The eight-carbon chain length provides sufficient molecular length for effective water exclusion while avoiding the excessive steric hindrance associated with longer alkyl chains [23] [55].

Experimental measurements have confirmed that octyl-modified surfaces exhibit water contact angles in the range of 150-170°, indicating superhydrophobic behavior that exceeds the performance of shorter alkyl chains [23] [56]. This performance advantage stems from the optimal balance between molecular flexibility and surface coverage achieved by the octyl group [27] [57].

Hydrolysis and Condensation Behavior

The hydrolysis and condensation behavior of triethoxyoctylsilane follows well-established mechanisms that govern alkoxysilane chemistry [58] [18]. The initial hydrolysis step involves nucleophilic attack by water molecules on the silicon-ethoxy bonds, producing ethanol and reactive silanol intermediates [17] [13].

The hydrolysis kinetics exhibit first-order behavior with respect to the silane concentration, and the reaction rate depends significantly on pH, temperature, and water availability [15] [13]. Under typical application conditions, triethoxyoctylsilane exhibits a hydrolysis half-life of 0.3 to 0.6 hours at pH 7 and 25°C [19] [17].

Following hydrolysis, the resulting octylsilanetriol undergoes condensation reactions to form siloxane networks [19] [20]. These condensation products can polymerize into highly cross-linked, high molecular weight structures when concentrations exceed approximately 500 mg/L [19]. The tendency toward polymerization reflects the high reactivity of silanol groups and their propensity for intermolecular condensation [18] [59].

Surface Interaction Mechanisms

The surface interaction mechanisms of triethoxyoctylsilane involve multiple steps that culminate in durable hydrophobic surface modification [49] [50]. The process begins with hydrolysis of ethoxy groups to form reactive silanol intermediates, followed by condensation with surface hydroxyl groups on inorganic substrates [16] [60].

The formation of covalent silicon-oxygen bonds with substrate surfaces provides excellent durability and chemical resistance [50] [14]. This bonding mechanism enables triethoxyoctylsilane to create permanent surface modifications that withstand environmental exposure and chemical cleaning processes [3] [4].

Research has demonstrated that the effectiveness of surface modification depends on the availability of surface hydroxyl groups, with siliceous materials showing the highest reactivity [50] [11]. The hydrophobic octyl chains orient away from the surface, creating a low-energy interface that exhibits excellent water repellency and reduced surface tension [49] [56].

Purity

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 749 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 690 of 749 companies with hazard statement code(s):;

H315 (95.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Electrical Equipment, Appliance, and Component Manufacturing

Silane, triethoxyoctyl-: ACTIVE

Dates

2: Hasan A, Pandey LM. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate. Mater Sci Eng C Mater Biol Appl. 2016 Nov 1;68:423-9. doi: 10.1016/j.msec.2016.06.003. Epub 2016 Jun 5. PubMed PMID: 27524037.

3: Das S, Jain TK, Maitra A. Inorganic-organic hybrid nanoparticles from n-octyl triethoxy silane. J Colloid Interface Sci. 2002 Aug 1;252(1):82-8. PubMed PMID: 16290765.